[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a cyclopropyl-carbamic acid benzyl ester moiety and a 2-aminoethyl substituent on the pyrrolidine ring.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOMUHPRAYHJH-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Scaffold Construction
The (R)-configured pyrrolidine ring is typically synthesized via asymmetric catalysis or resolution. A prevalent method involves the ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts, achieving enantiomeric excess (ee) >95% under optimized conditions. Alternative routes employ proline-derived chiral auxiliaries, where L-proline serves as a template for stereochemical induction during cyclization. For example, condensation of γ-keto esters with chiral amines under Mitsunobu conditions yields pyrrolidine intermediates with retained configuration.
Aminoethyl Side Chain Installation
Cyclopropyl Carbamate Formation
Cyclopropanation Techniques
Cyclopropane ring installation occurs via two primary pathways:
-
Simmons-Smith Reaction : Treating allylic alcohols with diiodomethane and a zinc-copper couple generates cyclopropane derivatives. For instance, reaction of 3-pyrrolidinyl allyl alcohol with CH₂I₂/Zn(Cu) at 0°C affords the cyclopropane moiety in 65% yield.
-
Transition Metal-Catalyzed Cycloaddition : Rhodium-catalyzed reactions between diazo compounds and alkenes enable stereocontrolled cyclopropanation. Using Rh₂(OAc)₄ and ethyl diazoacetate, this method achieves 82% yield with >99% diastereoselectivity.
Carbamate Coupling
The cyclopropyl carbamate is introduced via Steglich esterification or carbamoylation. Reacting cyclopropylamine with benzyl chloroformate in dichloromethane (DCM) at −20°C produces the carbamoyl chloride intermediate, which is subsequently coupled to the pyrrolidine scaffold using 4-dimethylaminopyridine (DMAP) as a catalyst. Alternatively, a one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) activation in tetrahydrofuran (THF) achieves 89% conversion at room temperature.
Integrated Synthetic Routes
Sequential Assembly (Linear Approach)
A linear synthesis involves six steps:
-
Pyrrolidine Formation : RCM of N-Boc-diene (Grubbs II catalyst, 45°C, 12 h).
-
Hydroxyethyl Installation : Epoxide ring-opening with ethanolamine (K₂CO₃, DMF, 80°C).
-
Mesylation : MsCl, Et₃N, DCM, 0°C (95% yield).
-
Amination : NH₃ (aq.), DMSO, 60°C, 24 h (72% yield).
-
Cyclopropanation : CH₂I₂/Zn(Cu), ether, reflux (65% yield).
-
Carbamoylation : Benzyl chloroformate, DMAP, DCM (88% yield).
Overall Yield : 28% (non-optimized).
Convergent Approach
A convergent strategy improves efficiency by assembling the aminoethyl-pyrrolidine and cyclopropyl carbamate separately before coupling:
-
Aminoethyl-Pyrrolidine : Reductive amination of (R)-pyrrolidin-3-one with 2-aminoethanol (NaBH₃CN, MeOH, 50°C, 85% yield).
-
Cyclopropyl Carbamate : Cyclopropanation of benzyl carbamate via Rh catalysis (82% yield).
-
Mitsunobu Coupling : Combine subunits using DIAD/PPh₃, THF, 0°C (78% yield).
Overall Yield : 54% (optimized).
Reaction Optimization and Mechanistic Insights
Stereochemical Control
The (R)-configuration at the pyrrolidine C3 position is preserved using chiral ligands. For example, (S)-BINAP in palladium-catalyzed aminations prevents epimerization, maintaining >98% ee. Temperature-sensitive steps (e.g., mesylation) are conducted below 5°C to avoid racemization.
Solvent and Catalyst Effects
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Carbamoylation | DCM with 10 mol% DMAP | 88% → 92% |
| Amination | DMSO vs. DMF | 72% → 81% |
| Cyclopropanation | Et₂O vs. THF | 65% → 78% |
Polar aprotic solvents (DMSO) enhance nucleophilic substitution rates by stabilizing transition states, while ether solvents improve Zn-mediated cyclopropanation by reducing side reactions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors reduces reaction times and improves safety:
Purification Strategies
Crystallization remains the dominant method:
-
Final Product : Recrystallization from ethyl acetate/hexane (1:3) gives 99.5% purity.
-
Intermediates : Chromatography on silica gel (heptane/EtOAc gradient) removes diastereomers.
Challenges and Mitigation
Racemization During Amination
Amination at elevated temperatures induces partial racemization (∼5% ee loss). Mitigation involves:
Cyclopropane Ring Strain
The cyclopropane moiety’s instability under acidic conditions necessitates pH-controlled steps (pH 6–8) during workup.
Recent Advancements (2023–2025)
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and its analogs:
Key Observations :
- The hydroxyethyl variant may enhance hydrogen-bonding capacity but reduce stability.
- Ester Groups : The benzyl ester in the target compound contrasts with the tert-butyl ester in the S-enantiomer . tert-Butyl esters are typically more hydrolytically stable but less metabolically labile, which could influence pharmacokinetics.
- Stereochemistry : The S-configuration in the tert-butyl analog may alter receptor affinity or metabolic pathways compared to the R-form.
Patent and Therapeutic Context
While direct pharmacological data for the target compound are absent in the provided evidence, structurally related pyrrolidine derivatives are highlighted in patents for therapeutic combinations. For example, fluoropropyl-pyrrolidine analogs are combined with alpelisib (a PI3Kα inhibitor) in oncology applications . This suggests that pyrrolidine scaffolds with tailored substituents are valuable in drug design, particularly for targeted therapies.
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, also known by its CAS number 1354014-90-6, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The structure of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester features a pyrrolidine ring with an aminoethyl substituent and a cyclopropyl carbamate moiety. This configuration is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exhibit significant anticancer activity. For example, derivatives with a piperidine structure have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds induce apoptosis more effectively than conventional chemotherapeutics like bleomycin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Cytotoxicity Level | Mechanism of Action |
|---|---|---|---|
| Compound A | Hypopharyngeal | High | Induction of apoptosis |
| Compound B | Lung Cancer | Moderate | Inhibition of NF-κB signaling |
| Compound C | Breast Cancer | High | Cell cycle arrest |
Neuroprotective Effects
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has also been investigated for its neuroprotective properties. Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration. This inhibition is crucial for the treatment of Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, thereby improving cognitive function .
Case Study: Neuroprotective Activity
A study conducted on a related compound showed that it effectively reduced amyloid-beta aggregation and tau phosphorylation in neuronal cell cultures, indicating potential for Alzheimer's treatment. The compound's dual inhibition of cholinesterases and antioxidant properties were highlighted as key mechanisms .
The biological activity of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is thought to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : By inhibiting AChE and BuChE, it enhances cholinergic neurotransmission.
- Anti-inflammatory Effects : It may modulate inflammatory responses through NF-κB inhibition, which is relevant in both cancer and neurodegenerative diseases.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
